An In-depth Technical Guide to 4-Bromo-2-hydroxybenzonitrile: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzonitrile: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-hydroxybenzonitrile is a substituted aromatic nitrile that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—a nitrile group, a hydroxyl group, and a bromine atom—offers a rich platform for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-hydroxybenzonitrile, detailed experimental protocols for its synthesis, and an exploration of its applications in the development of novel therapeutic agents.
Core Properties and Data
The fundamental properties of 4-Bromo-2-hydroxybenzonitrile (CAS Number: 288067-35-6) are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.[1][2]
| Property | Value |
| CAS Number | 288067-35-6[1][2][3] |
| Molecular Formula | C₇H₄BrNO[1][2] |
| Molecular Weight | 198.02 g/mol [1] |
| Appearance | White to light yellow or light orange powder/crystal[2] |
| Purity | ≥98% |
| Synonyms | 4-Bromosalicylonitrile, 5-Bromo-2-cyanophenol[2][3] |
| SMILES | C1=CC(=C(C=C1Br)O)C#N[1] |
| InChIKey | PAHSHGVACWNGEY-UHFFFAOYSA-N[1] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-2-hydroxybenzonitrile is most commonly achieved through the nucleophilic aromatic substitution of a precursor, followed by hydrolysis. A detailed experimental protocol is provided below.[4]
General Procedure for the Synthesis of 4-Bromo-2-hydroxybenzonitrile from 4-Bromo-2-fluorobenzonitrile (B28022) [4]
This synthetic route involves the conversion of 4-bromo-2-fluorobenzonitrile to an acetate (B1210297) intermediate, which is then hydrolyzed to yield the final product.
Materials and Reagents:
-
4-Bromo-2-fluorobenzonitrile
-
Potassium acetate
-
18-Crown-6 (B118740) ether
-
Acetonitrile (B52724) (MeCN)
-
2.5 N Sodium hydroxide (B78521) (NaOH) solution
-
6 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Experimental Protocol:
-
A mixture of 4-bromo-2-fluorobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (400 mL) is heated at reflux for 36 hours.
-
The reaction mixture is then cooled to room temperature.
-
A 2.5 N NaOH solution (200 mL) is added, and the mixture is stirred overnight at room temperature.
-
The mixture is extracted with diethyl ether, and the organic layer is discarded.
-
The aqueous layer is acidified with 6 N HCl and then extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (40% ethyl acetate/hexane) to afford 4-bromo-2-hydroxybenzonitrile as a light yellow foamy solid.
Applications in Drug Discovery and Development
4-Bromo-2-hydroxybenzonitrile is a key starting material for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its strategic functional groups allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various biological targets.
1. Synthesis of Indole (B1671886) Derivatives as Kinase and Bromodomain Inhibitors:
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. 4-Bromo-2-hydroxybenzonitrile can serve as a precursor for the synthesis of substituted indoles and oxoindolines. These derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as Bromodomain protein 4 (BRD4) and various protein kinases.[5] For instance, indole-2-one derivatives have shown excellent BRD4 inhibitory activities, leading to the suppression of c-Myc expression and cell cycle arrest in cancer cells.[5]
2. Precursor for Anti-inflammatory and Aromatase Inhibitors:
Derivatives of 4-Bromo-2-hydroxybenzonitrile have also been explored for their anti-inflammatory and anticancer properties through different mechanisms. For example, indole derivatives have been synthesized and evaluated as non-steroidal anti-inflammatory agents and as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[6] Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target in oncology.
3. Foundation for Antimicrobial Agents:
The core structure of 4-Bromo-2-hydroxybenzonitrile is found in more complex molecules with antimicrobial properties. Salicylanilide derivatives, which can be conceptually derived from structures similar to 4-Bromo-2-hydroxybenzonitrile, have demonstrated activity against Gram-positive bacteria.[7] The presence of the bromine atom can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.
Potential Signaling Pathway Involvement
While 4-Bromo-2-hydroxybenzonitrile itself is not a direct modulator of signaling pathways, its derivatives have been shown to inhibit key proteins in various cellular cascades. For example, derivatives of the structurally related 7-hydroxy-4-methyl-3-substituted benzopyran-2-one have demonstrated inhibitory action against PI3K and Akt-1, crucial components of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[8]
Conclusion
4-Bromo-2-hydroxybenzonitrile is a chemical intermediate of significant value to the drug discovery and development community. Its versatile structure allows for the efficient synthesis of a wide range of bioactive molecules, including kinase inhibitors, bromodomain modulators, and anti-inflammatory and antimicrobial agents. The continued exploration of derivatives synthesized from this building block holds considerable promise for the development of novel therapeutics targeting a spectrum of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
- 1. 4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 4-BROMO-2-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
